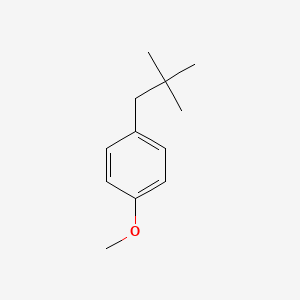

1-(2,2-Dimethylpropyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-12(2,3)9-10-5-7-11(13-4)8-6-10/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXBGRMIOCFRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870925 | |

| Record name | 1-(2,2-Dimethylpropyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 2,2 Dimethylpropyl 4 Methoxybenzene

Direct Alkylation Strategies for Methoxybenzene Derivatives

Direct alkylation methods aim to form the carbon-carbon bond between the aromatic ring and the neopentyl group in a single key step. However, these approaches are often complicated by the inherent reactivity of the electrophiles and the directing effects of the methoxy (B1213986) group.

Friedel-Crafts Alkylation Approaches and Regioselectivity Considerations

The Friedel-Crafts alkylation is a classical method for forming alkyl-aryl bonds. organic-chemistry.org In the context of synthesizing 1-(2,2-dimethylpropyl)-4-methoxybenzene, this would typically involve the reaction of anisole (B1667542) with a neopentyl halide (e.g., neopentyl chloride or bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). askfilo.comyoutube.comvedantu.com

The methoxy group of anisole is an activating, ortho, para-directing group for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density at the ortho and para positions of the aromatic ring. researchgate.net Consequently, the alkylation is expected to yield a mixture of 1-(2,2-dimethylpropyl)-2-methoxybenzene and 1-(2,2-dimethylpropyl)-4-methoxybenzene. The para isomer is generally favored due to reduced steric hindrance compared to the ortho positions.

However, a significant and often unavoidable challenge in the Friedel-Crafts alkylation with primary alkyl halides, such as neopentyl halides, is the propensity for carbocation rearrangement. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a carbocation electrophile. stackexchange.com The initially formed primary neopentyl carbocation is highly unstable and readily rearranges to a more stable tertiary carbocation via a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement). libretexts.org This rearranged carbocation, the tert-amyl cation (1,1-dimethylpropyl cation), then acts as the electrophile, leading to the formation of (1,1-dimethylpropyl)methoxybenzene isomers instead of the desired product. libretexts.orgwikipedia.org

| Aspect | Description |

| Reaction | Friedel-Crafts Alkylation of Anisole with Neopentyl Halide |

| Electrophile | Neopentyl cation (initially) |

| Catalyst | Lewis Acid (e.g., AlCl₃) |

| Directing Effect | ortho, para-directing (due to -OCH₃ group) |

| Major Issue | Carbocation Rearrangement (1,2-methyl shift) |

| Rearranged Electrophile | tert-Amyl cation (1,1-dimethylpropyl cation) |

| Actual Product | (1,1-Dimethylpropyl)methoxybenzene isomers |

Alternative Electrophilic Aromatic Substitution Reactions

Other electrophilic aromatic substitution reactions that generate carbocation intermediates are also likely to suffer from the same rearrangement issue as the classical Friedel-Crafts alkylation. For instance, the use of neopentyl alcohol in the presence of a strong acid catalyst would also generate the neopentyl carbocation, which would then rearrange. Therefore, direct alkylation methods that proceed via a free carbocation are generally unsuitable for the synthesis of 1-(2,2-dimethylpropyl)-4-methoxybenzene.

Functional Group Interconversion and Derivatization Routes to the 2,2-Dimethylpropyl Side Chain

An alternative and often more reliable approach to synthesizing 1-(2,2-dimethylpropyl)-4-methoxybenzene involves the initial introduction of a functional group onto the anisole ring, followed by its conversion into the desired neopentyl side chain. This strategy avoids the issue of carbocation rearrangement encountered in direct alkylation.

Precursor Synthesis and Intermediate Transformation

A key precursor for this route is 4-methoxypivalophenone. This intermediate can be synthesized with high regioselectivity via the Friedel-Crafts acylation of anisole with pivaloyl chloride ((CH₃)₃CCOCl) and a Lewis acid catalyst like aluminum chloride. procat.in

Unlike Friedel-Crafts alkylation, the acylium ion intermediate formed during acylation is resonance-stabilized and does not undergo rearrangement. tamu.edu The reaction is also deactivated after the first substitution, preventing polyacylation. The strong para-directing influence of the methoxy group ensures that the acylation occurs predominantly at the 4-position, yielding 4-methoxypivalophenone in good yield.

Reduction and Oxidation Chemistry in Side Chain Formation

Once 4-methoxypivalophenone is obtained, the final step is the reduction of the ketone carbonyl group to a methylene (B1212753) group (-CH₂-). This transformation directly yields 1-(2,2-dimethylpropyl)-4-methoxybenzene. Several classical reduction methods are effective for this purpose.

The Wolff-Kishner reduction involves heating the ketone with hydrazine (B178648) hydrate (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgmasterorganicchemistry.comchemeurope.comorganicchemistrytutor.comchem-station.com This method is suitable for substrates that are stable to strong basic conditions.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgnrochemistry.comannamalaiuniversity.ac.inbyjus.comorganic-chemistry.org This method is performed under strongly acidic conditions and is particularly effective for aryl-alkyl ketones. wikipedia.org

| Reduction Method | Reagents | Conditions |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | High temperature, basic |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Acidic |

Oxidation chemistry is generally not a primary route for the formation of the saturated 2,2-dimethylpropyl side chain from a pre-existing functional group on the aromatic ring.

Ether Linkage Formation Methodologies

The formation of the ether bond is the cornerstone of synthesizing 1-(2,2-dimethylpropyl)-4-methoxybenzene. This can be approached by forming a bond between the oxygen of a 4-methoxyphenoxide and the neopentyl group, or conceptually, between a neopentyloxide and an activated benzene (B151609) ring.

The Williamson ether synthesis is a long-established and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com It typically involves the reaction of an alkoxide or phenoxide with a primary alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.comkhanacademy.orgstudy.com In the context of synthesizing 1-(2,2-dimethylpropyl)-4-methoxybenzene, this would involve the reaction of sodium 4-methoxyphenoxide with a neopentyl halide, such as neopentyl bromide.

The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the leaving group. wikipedia.org However, the SN2 mechanism is highly sensitive to steric hindrance. spcmc.ac.in Neopentyl halides are notorious for their extremely low reactivity in SN2 reactions, despite being primary halides. chemistrysteps.commasterorganicchemistry.com The bulky tert-butyl group attached to the β-carbon severely obstructs the approach of the nucleophile to the α-carbon, making the backside attack required for the SN2 transition state energetically unfavorable. spcmc.ac.inmasterorganicchemistry.com Consequently, the direct synthesis of 1-(2,2-dimethylpropyl)-4-methoxybenzene via a classical Williamson ether synthesis is expected to be exceptionally slow and inefficient, likely resulting in very low yields. youtube.com

To overcome the limitations of the classical approach, modifications such as the use of phase-transfer catalysis (PTC) can be employed. acs.orgacs.org A phase-transfer catalyst, like a quaternary ammonium salt, can transport the phenoxide anion from an aqueous or solid phase into an organic phase where the neopentyl halide is dissolved, potentially increasing the reaction rate. wikipedia.orgsemanticscholar.orgjk-sci.com However, even with PTC, the inherent steric hindrance of the neopentyl group remains a significant barrier.

| Reactants | Product | Reaction Type | Key Challenges |

| Sodium 4-methoxyphenoxide + Neopentyl bromide | 1-(2,2-Dimethylpropyl)-4-methoxybenzene | Williamson Ether Synthesis (SN2) | Severe steric hindrance from the neopentyl group dramatically slows down or prevents the SN2 reaction. spcmc.ac.inchemistrysteps.commasterorganicchemistry.com |

Given the challenges associated with the Williamson ether synthesis for this specific target molecule, alternative O-alkylation methods are more viable. These methods often circumvent the need for a direct SN2 reaction on a sterically hindered carbon center.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful alternative for forming C-O bonds, particularly for the synthesis of esters and ethers from primary and secondary alcohols. organic-chemistry.orgmissouri.edu This reaction typically involves an alcohol, a nucleophile (in this case, 4-methoxyphenol), triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds by activating the alcohol (neopentyl alcohol) with the phosphine (B1218219) and azodicarboxylate to form a good leaving group, which is then displaced by the phenoxide. missouri.edu While the Mitsunobu reaction is also an SN2-type displacement, the activation of the alcohol in situ can facilitate the reaction even with some sterically demanding partners. nih.govresearchgate.net

Buchwald-Hartwig Ether Synthesis: Modern palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-O bonds. The Buchwald-Hartwig amination, which has been extended to ether synthesis, allows for the coupling of alcohols and phenols with aryl halides or triflates. wikipedia.orgorganic-chemistry.org To synthesize 1-(2,2-dimethylpropyl)-4-methoxybenzene, this could involve the reaction of neopentyl alcohol with 4-bromoanisole or 4-iodoanisole in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.org This methodology is particularly advantageous for hindered substrates where classical methods fail. researchgate.net

Other Catalytic Methods: Research into the alkylation of phenols is ongoing, with various catalytic systems being developed. This includes palladium-catalyzed reactions that use primary alcohols directly as alkylating agents. rsc.org Additionally, metal-free arylation of alcohols using diaryliodonium salts in aqueous media under mild conditions has emerged as a promising technique for synthesizing alkyl aryl ethers, even with sterically hindered substrates. organic-chemistry.org

| Method | Reactants | Catalyst/Reagents | Key Features |

| Mitsunobu Reaction | Neopentyl alcohol + 4-Methoxyphenol | PPh3, DEAD/DIAD | In situ activation of the alcohol; proceeds with inversion of stereochemistry at the alcohol carbon. missouri.edunih.gov |

| Buchwald-Hartwig Ether Synthesis | Neopentyl alcohol + 4-Bromoanisole | Palladium catalyst, phosphine ligand, base | Excellent for hindered substrates; broad substrate scope. wikipedia.orgorganic-chemistry.org |

| Metal-Free Arylation | Neopentyl alcohol + Diaryliodonium salt | Base (e.g., NaOH) in water | Mild and environmentally friendly conditions. organic-chemistry.org |

High-Throughput Synthesis and Reaction Optimization Techniques

The synthesis of a sterically hindered ether like 1-(2,2-dimethylpropyl)-4-methoxybenzene, where standard conditions may lead to low yields, is an ideal candidate for high-throughput experimentation (HTE) and reaction optimization. nih.govyoutube.com HTE allows for the rapid screening of a large number of reaction parameters—such as catalysts, ligands, bases, solvents, temperatures, and reactant ratios—in parallel, using small amounts of reagents. youtube.com This approach can quickly identify optimal conditions for challenging coupling reactions, such as the Buchwald-Hartwig ether synthesis, significantly accelerating the development of an efficient synthetic route. nih.gov

Microwave-assisted synthesis is another powerful technique for reaction optimization. youtube.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can improve product yields by providing rapid and uniform heating. at.uaresearchgate.net For sterically hindered reactions that are slow under conventional heating, microwave energy can provide the necessary activation to overcome the steric barrier, making it a valuable tool for the synthesis of compounds like 1-(2,2-dimethylpropyl)-4-methoxybenzene. nih.gov

| Technique | Application in Synthesis | Advantages |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, ligands, solvents, and other reaction conditions. | Efficient optimization, minimal reagent consumption, rapid identification of trends. nih.govyoutube.com |

| Microwave-Assisted Synthesis | Accelerating slow reactions, such as those involving sterically hindered substrates. | Reduced reaction times, improved yields, higher product purity. youtube.comresearchgate.net |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are integral to modern synthetic design, aiming to reduce waste, minimize hazards, and improve energy efficiency. When designing a synthesis for 1-(2,2-dimethylpropyl)-4-methoxybenzene, several of these principles can be applied.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods like the Buchwald-Hartwig synthesis are generally superior in atom economy to stoichiometric reactions like the Mitsunobu reaction, which generates triphenylphosphine oxide and a reduced azodicarboxylate as byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The use of palladium catalysts in the Buchwald-Hartwig reaction or other catalytic systems for O-alkylation is a key green chemistry principle.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. The development of ether synthesis methods that can be performed in water is a significant step forward in this regard. organic-chemistry.org

Design for Energy Efficiency: Energy requirements should be minimized. Microwave-assisted synthesis can be more energy-efficient than conventional heating methods as it heats the reaction mixture directly and rapidly. youtube.com

Prevention of Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be avoided to reduce the number of synthetic steps and the amount of waste generated. A synthetic route that can directly couple neopentyl alcohol with a derivative of 4-methoxyphenol without the need for protecting groups would be preferable.

Efforts to develop "green" versions of the Williamson ether synthesis include using weaker, less toxic alkylating agents at high temperatures and developing catalytic cycles that avoid the production of large amounts of salt waste. acs.orgacs.org

Elucidation of Reaction Mechanisms and Mechanistic Studies

Detailed Investigations of Electrophilic Aromatic Substitution Mechanisms

The electrophilic aromatic substitution (EAS) of 1-(2,2-dimethylpropyl)-4-methoxybenzene is governed by the interplay of the electronic effects of its two substituents. The mechanism proceeds via a two-step process: initial attack by an electrophile to form a carbocation intermediate (the arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edubyjus.com

The methoxy (B1213986) group (–OCH₃) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. msu.edulibretexts.org This donation stabilizes the positive charge in the arenium ion, particularly when the attack occurs at the positions ortho or para to it. lkouniv.ac.in The 2,2-dimethylpropyl (neopentyl) group is a weakly activating alkyl group, which also directs incoming electrophiles to the ortho and para positions through an inductive effect.

When both groups are present, the directing effect of the potent methoxy group dominates. Therefore, substitution is strongly favored at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the neopentyl group. Consequently, electrophilic attack occurs almost exclusively at the positions ortho to the methoxy group (positions 2 and 6).

However, the steric bulk of the neopentyl group significantly hinders attack at the adjacent ortho position. This steric hindrance leads to a strong preference for substitution at the position ortho to the methoxy group and meta to the neopentyl group.

The general mechanism is illustrated below for a generic electrophile (E⁺):

Formation of the Arenium Ion : The π electrons of the aromatic ring attack the electrophile. Attack at the position ortho to the methoxy group results in a resonance-stabilized arenium ion, where one of the resonance structures places the positive charge on the carbon bearing the methoxy group, allowing for delocalization onto the oxygen atom. This provides significant stabilization. lkouniv.ac.in

Deprotonation : A base removes a proton from the sp³-hybridized carbon, restoring the aromatic system. byjus.com

| Reaction | Conditions | Major Product | Rationale for Regioselectivity |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-(2,2-dimethylpropyl)-4-methoxybenzene | The powerful ortho, para-directing methoxy group dictates the position of attack. Steric hindrance from the neopentyl group favors substitution at the less hindered ortho position. libretexts.org |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-1-(2,2-dimethylpropyl)-4-methoxybenzene | Similar to nitration, the methoxy group controls regioselectivity, and steric hindrance directs the electrophile away from the neopentyl group. libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-1-(2,2-dimethylpropyl)-4-methoxybenzene | The reaction is directed by the methoxy group. Due to the deactivating nature of the resulting ketone, multiple acylations are unlikely. lkouniv.ac.in |

Radical Pathways in Side Chain Functionalization

Functionalization of the 2,2-dimethylpropyl side chain via radical pathways is challenging due to the absence of a benzylic position. reddit.com In typical benzylic brominations using N-Bromosuccinimide (NBS) and a radical initiator, the reaction proceeds by abstracting a benzylic hydrogen to form a resonance-stabilized benzylic radical. masterorganicchemistry.commasterorganicchemistry.com The compound 1-(2,2-dimethylpropyl)-4-methoxybenzene lacks benzylic hydrogens; the carbon atom attached to the benzene (B151609) ring is a quaternary carbon (within the neopentyl structure). youtube.com

The C-H bonds present in the side chain are either primary (on the three methyl groups) or on the methylene (B1212753) bridge, also considered primary in terms of their local environment relative to the quaternary center. These C-H bonds are significantly stronger than benzylic C-H bonds, making radical abstraction less favorable.

If a radical reaction is forced under harsh conditions (e.g., high temperature, high concentration of initiator), it would proceed via the following mechanism:

Initiation : A radical initiator (e.g., light or peroxide) causes homolytic cleavage of Br₂ (or NBS) to form bromine radicals (Br•). masterorganicchemistry.com

Propagation :

A bromine radical abstracts a hydrogen atom from one of the primary methyl groups of the neopentyl side chain. This is the rate-determining step and is slow due to the strength of the primary C-H bond. This forms a primary alkyl radical.

The resulting primary radical reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain. masterorganicchemistry.com

Termination : Two radicals combine to end the chain reaction.

Due to the lack of a stabilized radical intermediate, the reaction is not highly selective and may yield a mixture of products if different types of primary hydrogens have slightly different reactivities, though in this specific molecule all terminal methyl hydrogens are equivalent. The most likely product would be 1-(1-bromo-2,2-dimethylpropyl)-4-methoxybenzene, but yields are expected to be low. youtube.com

Nucleophilic Substitution Reactions on Derivatized Moieties

Nucleophilic substitution can be considered on derivatives of 1-(2,2-dimethylpropyl)-4-methoxybenzene, such as those produced from the reactions described above.

Substitution on a Halogenated Side Chain: If the side chain is halogenated to produce, for example, 1-(1-bromo-2,2-dimethylpropyl)-4-methoxybenzene, its reactivity in nucleophilic substitution reactions is characteristic of neopentyl-type halides.

Sₙ2 Mechanism: These reactions are extremely slow. The Sₙ2 mechanism requires a backside attack by the nucleophile. The bulky tertiary-butyl group adjacent to the reaction center provides immense steric hindrance, effectively blocking the nucleophile's approach. libretexts.org

Sₙ1 Mechanism: Under conditions favoring an Sₙ1 reaction (e.g., a polar protic solvent), the departure of the leaving group would form a primary carbocation. This primary carbocation is highly unstable and would immediately undergo a rearrangement to a more stable tertiary carbocation (see Section 3.4). Therefore, a direct substitution product via an Sₙ1 pathway is not observed. libretexts.org

Nucleophilic Aromatic Substitution (SₙAr): For a nucleophile to attack the aromatic ring, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) and contain a suitable leaving group. The parent compound is highly activated towards electrophilic, not nucleophilic, attack. However, if the molecule is first nitrated (as in Section 3.1) to form 2-nitro-1-(2,2-dimethylpropyl)-4-methoxybenzene and then a leaving group (e.g., a halogen) is introduced at a position ortho or para to the nitro group, an SₙAr reaction could occur. The mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Rearrangement Reactions Involving the Dimethylpropyl Group or Aromatic Ring

The neopentyl (2,2-dimethylpropyl) group is classic for its propensity to undergo Wagner-Meerwein rearrangements whenever a carbocation is generated on the carbon adjacent to the quaternary center. slideshare.netwikipedia.orglibretexts.org This is a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates to an adjacent carbocationic center. wikipedia.org

This rearrangement is highly relevant in any reaction of a derivatized 1-(2,2-dimethylpropyl)-4-methoxybenzene that proceeds through a carbocation on the side chain's α-carbon. For instance, in an Sₙ1 reaction of 1-(1-halo-2,2-dimethylpropyl)-4-methoxybenzene:

Formation of a Primary Carbocation : The leaving group (e.g., Br⁻) departs, forming an unstable primary carbocation.

1,2-Methyl Shift : To achieve greater stability, one of the adjacent methyl groups migrates with its pair of bonding electrons to the electron-deficient primary carbon.

Formation of a Tertiary Carbocation : This concerted shift results in the formation of a much more stable tertiary carbocation.

Nucleophilic Attack : The nucleophile then attacks this rearranged tertiary carbocation to yield the final product, which has a different carbon skeleton than the starting material. libretexts.org

This rearrangement is a key feature of neopentyl systems and explains why direct substitution products are not formed under Sₙ1 conditions. libretexts.org

| Initial Species | Rearrangement Type | Intermediate | Final Product Type |

| Neopentyl cation | Wagner-Meerwein wikipedia.org | Primary carbocation | Tertiary carbocation |

| Protonated neopentyl alcohol | Wagner-Meerwein slideshare.net | Rearranged tertiary carbocation | Rearranged alcohol or alkene |

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A halogenated derivative of 1-(2,2-dimethylpropyl)-4-methoxybenzene, such as 2-bromo-1-(2,2-dimethylpropyl)-4-methoxybenzene, can serve as a substrate in these reactions.

A typical palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle would proceed as follows:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), in this case, the bromo-derivative of our compound. This forms a Pd(II) complex, [Ar-Pd(II)-X]. This step is often the rate-limiting step in the cycle. upenn.eduwhiterose.ac.uk

Transmetalation : The organoboron reagent (R-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The organic group (R) is transferred from boron to palladium, displacing the halide and forming a new Pd(II) complex, [Ar-Pd(II)-R].

Reductive Elimination : The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product (Ar-R). This step regenerates the active Pd(0) catalyst, which can then enter another cycle. whiterose.ac.uk

The efficiency of this cycle can be influenced by the steric hindrance of the neopentyl group and the electronic properties of the methoxy group. Bulky, electron-rich phosphine (B1218219) ligands (such as XPhos or SPhos) are often required to facilitate the oxidative addition and reductive elimination steps for sterically demanding substrates. whiterose.ac.uklehigh.edu Nickel-based catalysts have also been shown to be effective for cross-coupling reactions involving alkyl electrophiles and can be applied in similar transformations. lehigh.edunih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(2,2-Dimethylpropyl)-4-methoxybenzene, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, is employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy reveals the different types of protons present in a molecule and their respective electronic environments. The predicted ¹H NMR spectrum of 1-(2,2-Dimethylpropyl)-4-methoxybenzene shows distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic protons on the benzene (B151609) ring, influenced by the electron-donating methoxy (B1213986) group and the electron-donating alkyl group, appear as two distinct doublets in the aromatic region. The protons ortho to the methoxy group (H-3 and H-5) are expected to be shielded and appear at a lower chemical shift compared to the protons ortho to the neopentyl group (H-2 and H-6).

The aliphatic protons of the neopentyl and methoxy groups are also clearly resolved. The nine equivalent protons of the three methyl groups in the tert-butyl moiety give rise to a sharp singlet, a characteristic feature of this group. The two protons of the methylene (B1212753) bridge appear as another singlet, as they have no adjacent protons to couple with. The three protons of the methoxy group also appear as a distinct singlet.

Table 1: Predicted ¹H NMR Data for 1-(2,2-Dimethylpropyl)-4-methoxybenzene

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6) | ~7.08 | d | 2H |

| Aromatic (H-3, H-5) | ~6.82 | d | 2H |

| Methoxy (-OCH₃) | ~3.79 | s | 3H |

| Methylene (-CH₂-) | ~2.45 | s | 2H |

| tert-Butyl (-C(CH₃)₃) | ~0.95 | s | 9H |

Note: The chemical shifts are predicted and may vary slightly in experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 1-(2,2-Dimethylpropyl)-4-methoxybenzene gives a distinct signal in the ¹³C NMR spectrum.

The aromatic region of the spectrum shows four signals for the six benzene ring carbons, due to the symmetry of the para-substituted ring. The carbon atom attached to the methoxy group (C-4) is the most deshielded among the aromatic carbons due to the electronegativity of the oxygen atom. The carbon atom bearing the neopentyl group (C-1) and the unsubstituted aromatic carbons (C-2, C-3, C-5, C-6) also show distinct chemical shifts.

In the aliphatic region, the carbon of the methoxy group appears around 55 ppm. The quaternary carbon of the tert-butyl group, the methylene carbon, and the methyl carbons of the tert-butyl group each give a unique signal.

Table 2: Predicted ¹³C NMR Data for 1-(2,2-Dimethylpropyl)-4-methoxybenzene

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-4 (Aromatic, attached to -OCH₃) | ~157.7 |

| C-1 (Aromatic, attached to neopentyl) | ~135.0 |

| C-2, C-6 (Aromatic) | ~129.5 |

| C-3, C-5 (Aromatic) | ~113.8 |

| Methoxy (-OCH₃) | ~55.2 |

| Methylene (-CH₂) | ~44.8 |

| Quaternary (-C (CH₃)₃) | ~31.7 |

| Methyl (-C(CH₃ )₃) | ~29.4 |

Note: The chemical shifts are predicted and may vary slightly in experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between coupled protons. In this molecule, the primary correlation would be observed between the aromatic protons H-2/H-6 and H-3/H-5, confirming their ortho relationship on the benzene ring. No other significant correlations are expected due to the presence of singlets for the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would confirm the assignments made in the ¹H and ¹³C NMR spectra. For example, it would show a correlation between the proton signal at ~7.08 ppm and the carbon signal at ~129.5 ppm (C-2/C-6), and between the proton signal at ~6.82 ppm and the carbon signal at ~113.8 ppm (C-3/C-5). Similarly, correlations would be seen for the methoxy, methylene, and tert-butyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key HMBC correlations would include:

The methylene protons (~2.45 ppm) showing a correlation to the aromatic carbon C-1 (~135.0 ppm), confirming the attachment of the neopentyl group to the ring.

The tert-butyl protons (~0.95 ppm) showing correlations to the methylene carbon (~44.8 ppm) and the quaternary carbon (~31.7 ppm).

The methoxy protons (~3.79 ppm) showing a correlation to the aromatic carbon C-4 (~157.7 ppm).

Aromatic protons showing correlations to adjacent and geminal carbons, further confirming the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy and Characteristic Vibrational Modes

The IR spectrum of 1-(2,2-Dimethylpropyl)-4-methoxybenzene would display several characteristic absorption bands that correspond to the vibrations of its specific functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the neopentyl and methoxy groups would appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the region of 1600-1450 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching of the methoxy group is expected in the region of 1250-1200 cm⁻¹ (asymmetric) and a weaker one around 1040 cm⁻¹ (symmetric).

C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted benzene ring would be observed in the 850-800 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for 1-(2,2-Dimethylpropyl)-4-methoxybenzene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Aromatic C=C Stretch | 1610, 1510 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1245 | Strong |

| C-O-C Symmetric Stretch | ~1035 | Medium |

| p-Substituted Ring Bending | ~830 | Strong |

Note: The wavenumbers are predicted and may vary slightly in experimental conditions.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are also prominent.

Alkyl Group Vibrations: The C-H stretching and bending vibrations of the neopentyl and methoxy groups are also observable in the Raman spectrum.

Symmetry: Due to the para-substitution, certain vibrations that are IR-inactive may be Raman-active, and vice-versa, providing a more complete vibrational picture of the molecule.

Table 4: Predicted Raman Shifts for 1-(2,2-Dimethylpropyl)-4-methoxybenzene

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1610, 1580 | Strong |

Note: The Raman shifts are predicted and may vary slightly in experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov For 1-(2,2-dimethylpropyl)-4-methoxybenzene (C₁₂H₁₈O), the molecular weight is approximately 178.27 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178.

The fragmentation of the molecular ion provides crucial information about the molecule's structure. chemguide.co.uklibretexts.org The energetically unstable molecular ions break down into smaller, more stable fragments. For 1-(2,2-dimethylpropyl)-4-methoxybenzene, the fragmentation is dictated by the structure of the neopentyl group and the methoxy-substituted benzene ring.

Key predicted fragmentation pathways include:

Benzylic Cleavage: The bond between the benzene ring and the neopentyl group is a likely point of cleavage. However, the most characteristic fragmentation for a neopentyl group is the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. This would lead to a prominent peak at m/z 121, corresponding to the stable methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺).

Formation of the Tert-Butyl Cation: Cleavage of the bond between the CH₂ group and the quaternary carbon of the neopentyl substituent would result in the formation of a highly stable tertiary carbocation, the tert-butyl cation ([C(CH₃)₃]⁺), at m/z 57. This is often a base peak in the mass spectra of compounds containing a neopentyl or tert-butyl group. docbrown.info

Loss of a Methyl Group: While less favorable than the loss of the entire tert-butyl radical, the loss of a methyl radical (•CH₃) from the molecular ion could occur, yielding a fragment at m/z 163 ([M-15]⁺).

Fragments from the Anisole (B1667542) Moiety: Fragmentation of the methoxy-substituted ring itself can also occur, leading to characteristic peaks such as the loss of a methyl group from the ether (m/z 163) or the loss of a formyl radical (•CHO) to give a peak at m/z 149. The phenyl cation itself may be observed at m/z 77 after subsequent fragmentation. docbrown.info

A comparison can be made with the experimental mass spectrum of its isomer, 4-tert-butylanisole (B1294814) (C₁₁H₁₆O, MW=164.24). In its spectrum, the molecular ion peak is at m/z 164, and the base peak is at m/z 149, corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent, forming a stable tertiary benzylic carbocation. nih.gov A peak at m/z 121 is also observed, resulting from the loss of a propyl fragment, though it is less intense. nih.gov This highlights how isomeric structures can lead to different fragmentation pathways.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₁H₁₅O]⁺ | Loss of methyl radical (•CH₃) from neopentyl group |

| 121 | [C₈H₉O]⁺ | Loss of tert-butyl radical (•C(CH₃)₃) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For 1-(2,2-dimethylpropyl)-4-methoxybenzene, the molecular formula is C₁₂H₁₈O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass of the molecular ion can be determined with high precision. This allows it to be distinguished from other ions that might have the same nominal mass but different elemental formulas.

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₁₂H₁₈O | 178.135765 |

Electronic Spectroscopy for Conjugated Systems

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. numberanalytics.com It is especially useful for studying compounds with conjugated π-electron systems, such as the benzene ring in 1-(2,2-dimethylpropyl)-4-methoxybenzene.

The chromophore in 1-(2,2-dimethylpropyl)-4-methoxybenzene is the methoxy-substituted benzene ring. The UV-Vis spectrum of anisole and its derivatives typically shows two main absorption bands originating from π → π* transitions of the benzene ring. cdnsciencepub.com

The E₂-band (or primary band): This is a high-intensity absorption occurring at shorter wavelengths, typically around 220 nm for anisole in a non-polar solvent like cyclohexane. cdnsciencepub.com This band is associated with an electronic transition to an excited state with significant charge transfer character.

The B-band (or secondary band): This absorption appears at longer wavelengths, around 270-280 nm, and has a lower intensity. It corresponds to a transition that is formally forbidden by symmetry in unsubstituted benzene but becomes allowed due to the presence of substituents. This band often displays fine vibrational structure. researchgate.net

The presence of the electron-donating methoxy group and the electron-donating (by induction) alkyl group in the para position influences the position and intensity of these bands. Compared to unsubstituted benzene, both the methoxy and alkyl groups cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The para-substitution pattern generally leads to a more pronounced shift than ortho or meta substitution. For para-alkyl substituted anisoles, the B-band is typically observed around 275-285 nm. cdnsciencepub.com

| Absorption Band | Predicted Wavelength Range (nm) | Associated Transition | Typical Appearance |

|---|---|---|---|

| E₂-band | ~225 - 230 | π → π | Strong intensity |

| B-band | ~275 - 285 | π → π | Weak to medium intensity with possible fine structure |

Emerging Spectroscopic Techniques and Their Application in Complex Molecule Characterization

The structural elucidation of molecules, especially the differentiation of isomers, is increasingly being aided by emerging and advanced spectroscopic techniques.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful hyphenated technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov This technique is particularly valuable for separating isomers (like 1-(2,2-dimethylpropyl)-4-methoxybenzene and its various structural isomers) that are indistinguishable by mass spectrometry alone. researchgate.net By measuring an ion's drift time through a gas-filled tube under the influence of an electric field, a collision cross-section (CCS) value can be determined, which is a characteristic physical property related to the ion's three-dimensional structure. nih.gov This allows for the differentiation of constitutional isomers and even conformers.

Ambient Ionization Mass Spectrometry techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), allow for the direct analysis of samples in their native environment with minimal or no sample preparation. rsc.orgyoutube.com These "soft" ionization methods often produce simpler mass spectra dominated by the molecular ion, which is advantageous for analyzing complex mixtures or thermally labile compounds. mdpi.com When coupled with high-resolution mass spectrometry, these techniques enable rapid and high-throughput screening and characterization of organic molecules.

Advanced Tandem Mass Spectrometry (MS/MS) techniques , such as Electron-Activated Dissociation (EAD), provide alternative fragmentation pathways to traditional collision-induced dissociation (CID). EAD can generate unique fragment ions that provide more detailed structural information, helping to pinpoint substituent positions on an aromatic ring or differentiate between isomeric side chains. nih.gov

These emerging methods, when used in conjunction with traditional techniques, offer a more comprehensive and definitive characterization of complex organic molecules like 1-(2,2-dimethylpropyl)-4-methoxybenzene. numberanalytics.comsemanticscholar.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the stable arrangements of atoms in a molecule and the distribution of its electrons. These calculations solve approximations of the Schrödinger equation to yield detailed information about molecular properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for exploring the conformational landscapes of molecules. escientificpublishers.com For 1-(2,2-dimethylpropyl)-4-methoxybenzene, the primary degrees of conformational freedom involve rotation around the C(aryl)−O and O−C(alkyl) single bonds.

A conformational analysis, typically performed by systematically rotating key dihedral angles, can identify the molecule's low-energy structures (conformational isomers). researchgate.net For this molecule, the most significant dihedral angles are τ1 (C2-C1-O-C7) and τ2 (C1-O-C7-C8), which define the orientation of the methoxy (B1213986) and neopentyl groups relative to the benzene (B151609) ring. DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), would reveal the potential energy surface. escientificpublishers.com

The methoxy group is generally most stable when its methyl group is coplanar with the benzene ring (τ1 ≈ 0° or 180°) to maximize π-conjugation. The bulky neopentyl group, however, introduces steric hindrance. The lowest energy conformer would likely involve a perpendicular or near-perpendicular orientation of the neopentyl group relative to the plane of the phenyl ring to minimize steric clash between the tert-butyl moiety and the aromatic core.

| Conformer | Dihedral Angle (τ1: C-C-O-C) | Dihedral Angle (τ2: C-O-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| A | ~0° | ~90° | 0.00 | Planar methoxy, perpendicular neopentyl |

| B | ~90° | ~90° | ~3.5 | Perpendicular methoxy and neopentyl |

| C | ~0° | ~0° | >10.0 | Planar methoxy and neopentyl (sterically hindered) |

While DFT is efficient for geometry optimization, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), are often employed to obtain more accurate energetic profiles and rotational barriers. These methods provide a more rigorous treatment of electron correlation. For molecules like ethoxybenzene, a close structural analog, ab initio calculations have been used to determine the barrier height for rotation around the C(aryl)−O bond. researchgate.net A similar approach for 1-(2,2-dimethylpropyl)-4-methoxybenzene would refine the energy differences between conformers and the transition states that separate them, providing a precise map of the molecule's energetic landscape. The barrier to rotation for the C(aryl)-O bond is expected to be higher than that of the O-C(alkyl) bond due to the partial double bond character from resonance.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of conformational behavior and interactions with the surrounding environment, such as a solvent. mdpi.com An MD simulation of 1-(2,2-dimethylpropyl)-4-methoxybenzene, typically in a box of solvent molecules like water or ethanol, would reveal how the molecule explores its conformational space at a given temperature. nih.gov

These simulations are particularly useful for understanding intermolecular interactions. Key findings would include:

Solvation Shell Structure: How solvent molecules arrange around the hydrophobic neopentyl group and the more polar methoxybenzene core.

Hydrogen Bonding: The potential for hydrogen bond formation between the ether oxygen and protic solvent molecules. MD simulations can quantify the average number and lifetime of these hydrogen bonds. nih.gov

Conformational Flexibility: MD can track the transitions between different low-energy conformers identified by quantum chemical calculations, showing how solvent interactions might influence conformational preferences.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level, is routinely used to calculate ¹H and ¹³C NMR chemical shifts. For 1-(2,2-dimethylpropyl)-4-methoxybenzene, calculations would predict distinct signals for the aromatic protons, the methoxy group, and the chemically unique carbons and protons of the neopentyl group. These predicted values are generally in good agreement with experimental spectra.

| Atom/Group | Predicted ¹H Shift (ppm) | Typical Exp. ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Typical Exp. ¹³C Shift (ppm) |

|---|---|---|---|---|

| Aromatic (ortho to OMe) | 6.8 - 6.9 | 6.8 - 7.0 | 114 - 115 | ~114 |

| Aromatic (ortho to Neopentyl) | 7.0 - 7.1 | 7.0 - 7.2 | 129 - 130 | ~130 |

| -OCH₃ | 3.7 - 3.8 | ~3.8 | 55 - 56 | ~55 |

| -CH₂- (Neopentyl) | 2.4 - 2.5 | ~2.5 | 45 - 47 | ~46 |

| -C(CH₃)₃ (Neopentyl) | - | - | 31 - 32 | ~31.5 |

| -C(CH₃)₃ (Neopentyl) | 0.9 - 1.0 | ~0.95 | 29 - 30 | ~29 |

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies corresponding to IR and Raman spectra. The computed frequencies are often scaled by an empirical factor to correct for approximations in the method and anharmonicity. Characteristic predicted vibrations would include C-O-C asymmetric and symmetric stretches, aromatic C=C stretching, and C-H stretching modes for the alkyl and aromatic groups.

Aromaticity Studies and Electronic Delocalization within the Methoxybenzene Core

Aromaticity is a key concept related to the stability and reactivity of the benzene ring, arising from the cyclic delocalization of π-electrons. nih.govlibretexts.org Computational methods can quantify the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the ring (or just above it). A large negative NICS value indicates strong diatropic ring currents, a hallmark of aromaticity.

Electron Delocalization Indices: Methods based on the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can calculate indices that measure electron sharing between atoms. rsc.orgcore.ac.uk The Para-Delocalization Index (PDI), for example, measures electron sharing between para-positioned carbons. For the methoxybenzene core, the electron-donating methoxy group enhances π-electron density in the ring via resonance, which is expected to slightly increase its aromatic character compared to unsubstituted benzene. The neopentyl group, being a weak electron-donating alkyl group, would have a minor inductive effect. chemrxiv.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is invaluable for modeling reaction mechanisms, identifying intermediates, and calculating the energies of transition states, which determine reaction rates. researchgate.net A common and important reaction for ethers is acid-catalyzed cleavage. nih.govmasterorganicchemistry.com

For 1-(2,2-dimethylpropyl)-4-methoxybenzene, cleavage with a strong acid like HBr or HI would be modeled as follows:

Protonation: The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol or phenol).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then attacks one of the adjacent carbons.

Attack at the C(aryl) carbon is highly unfavorable due to the stability of the aromatic ring.

Attack at the C(alkyl) carbon of the neopentyl group would lead to cleavage of the O-C(alkyl) bond.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that aim to correlate the chemical reactivity of a series of compounds with their molecular structures. In the context of "1-(2,2-Dimethylpropyl)-4-methoxybenzene," QSRR studies can provide valuable insights into how its structural features, specifically the bulky 2,2-dimethylpropyl (neopentyl) group and the electron-donating methoxy group, influence its reactivity, particularly in electrophilic aromatic substitution reactions.

Detailed Research Findings

Research in this area typically involves the development of mathematical models that link experimentally determined reaction rates or equilibrium constants to calculated molecular descriptors. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Hammett-Based QSRR Models:

A classical approach to QSRR is the use of the Hammett equation, which relates the reaction rate constant (k) of a substituted benzene derivative to that of the unsubstituted parent compound (k₀) through the equation:

log(k/k₀) = ρσ

where ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects, and σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.

To illustrate a QSRR model for a hypothetical electrophilic substitution reaction (e.g., nitration) on a series of 4-alkylanisoles, one could construct a data table correlating the reaction rate with the Hammett substituent constants (σp) of the alkyl groups. The neopentyl group's σp value is estimated to be similar to that of a tert-butyl group due to their structural and electronic similarities.

| Substituent (R) at para-position | Hammett Constant (σp) | Relative Rate (k/k₀) for Nitration (ρ ≈ -6.2) |

|---|---|---|

| -H | 0.00 | 1.0 |

| -CH₃ (Methyl) | -0.17 | 11.3 |

| -CH₂CH₃ (Ethyl) | -0.15 | 8.5 |

| -C(CH₃)₃ (tert-Butyl) | -0.20 | 17.4 |

| -CH₂(C(CH₃)₃) (Neopentyl) | -0.19 (estimated) | 15.1 |

This interactive table demonstrates the predicted relative rates of nitration for various 4-alkylanisoles based on their Hammett constants. The negative value of ρ indicates that the reaction is favored by electron-donating groups.

Computational QSRR Models:

With the advancement of computational chemistry, QSRR models can be developed using a wide array of quantum chemically-derived descriptors. These descriptors provide a more detailed and nuanced picture of the molecular properties governing reactivity. Density Functional Theory (DFT) is a commonly employed method to calculate these descriptors.

For a series of 4-substituted anisoles, including 1-(2,2-Dimethylpropyl)-4-methoxybenzene, a QSRR study might involve correlating the activation energy of an electrophilic attack with descriptors such as:

HOMO (Highest Occupied Molecular Orbital) Energy: A higher HOMO energy generally indicates a greater propensity to donate electrons to an electrophile, thus suggesting higher reactivity.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: The energy of the LUMO can be related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: A smaller energy gap between the HOMO and LUMO is often associated with higher reactivity.

Global Hardness and Softness: These concepts from conceptual DFT quantify the resistance of a molecule to change its electron distribution. Softer molecules are generally more reactive.

Atomic Charges: The calculated charge on the aromatic carbon atoms can indicate the most likely sites for electrophilic attack (regioselectivity).

A representative data table from a computational QSRR study might look as follows:

| Substituent (R) at para-position of Anisole (B1667542) | HOMO Energy (eV) | LUMO Energy (eV) | Global Hardness (η) | Predicted Reactivity Index |

|---|---|---|---|---|

| -H | -5.85 | 0.15 | 3.00 | 1.00 |

| -CH₃ (Methyl) | -5.78 | 0.18 | 2.98 | 1.25 |

| -CH₂CH₃ (Ethyl) | -5.76 | 0.19 | 2.97 | 1.30 |

| -C(CH₃)₃ (tert-Butyl) | -5.72 | 0.21 | 2.96 | 1.40 |

| -CH₂(C(CH₃)₃) (Neopentyl) | -5.73 | 0.20 | 2.96 | 1.38 |

This interactive table illustrates how quantum chemical descriptors can be used to build a QSRR model. A higher HOMO energy and lower global hardness are generally correlated with a higher predicted reactivity index towards electrophiles.

These computational models offer a powerful tool for predicting the reactivity of new or untested compounds, thereby guiding synthetic efforts and providing a deeper understanding of reaction mechanisms at the molecular level. For 1-(2,2-Dimethylpropyl)-4-methoxybenzene, such studies would quantitatively confirm the activating nature of both the methoxy and neopentyl groups and predict its reactivity relative to other substituted anisoles.

Derivatives and Structural Analogs: Synthesis and Chemical Exploration

Synthesis of Positional Isomers and Their Comparative Chemical Properties

The synthesis of positional isomers of 1-(2,2-dimethylpropyl)-4-methoxybenzene, namely the ortho-(1-(2,2-dimethylpropyl)-2-methoxybenzene) and meta-(1-(2,2-dimethylpropyl)-3-methoxybenzene) isomers, alongside the parent para-isomer, is crucial for understanding the impact of substituent placement on the molecule's properties. The directing effects of the methoxy (B1213986) group in electrophilic aromatic substitution play a pivotal role in these syntheses.

The methoxy group (-OCH₃) is a well-established ortho, para-director in electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com This is due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. masterorganicchemistry.com Consequently, direct alkylation or acylation of anisole (B1667542) (methoxybenzene) with a neopentyl electrophile or its synthetic equivalent would be expected to yield predominantly a mixture of the ortho and para isomers.

A common route to introduce the neopentyl group is through Friedel-Crafts acylation followed by reduction. However, the use of pivaloyl chloride ((CH₃)₃CCOCl) in Friedel-Crafts acylation can be complicated by the decarbonylation of the pivaloyl cation to form the more stable tert-butyl cation, leading to tert-butylated products instead of the desired pivaloylated compound.

A more direct approach for synthesizing neopentylbenzenes involves the reaction of benzyl (B1604629) chlorides with t-butyl-lithium. rsc.org This method offers a pathway to potentially synthesize the different positional isomers by starting with the corresponding methoxy-substituted benzyl chloride. For instance, reacting 2-methoxybenzyl chloride with t-butyl-lithium could provide a route to the ortho isomer, while 3-methoxybenzyl chloride could yield the meta isomer.

The synthesis of the meta isomer, 1-(2,2-dimethylpropyl)-3-methoxybenzene, often requires a multi-step approach due to the directing effects of the methoxy group. A plausible strategy involves starting with a compound that directs substitution to the meta position, followed by conversion to the desired product. For example, a nitro group is a meta-director. One could start with nitrobenzene, introduce the neopentyl group, and then reduce the nitro group to an amine, followed by diazotization and reaction with methanol (B129727) to introduce the methoxy group. A one-step preparation of 3-substituted anisoles from the corresponding nitrobenzenes via nucleophilic aromatic substitution with sodium methoxide (B1231860) in the presence of a phase-transfer catalyst has also been reported, offering a potential alternative route. researchgate.net

The different substitution patterns of the isomers lead to distinct chemical and physical properties, which can be observed using techniques like NMR spectroscopy. news-medical.net The symmetry of the para-isomer results in a simpler NMR spectrum compared to the less symmetrical ortho and meta isomers. The chemical shifts of the aromatic protons and carbons are influenced by the electronic environment, which is altered by the relative positions of the electron-donating methoxy group and the alkyl group.

| Isomer | Synthetic Strategy | Key Reactions | Challenges |

|---|---|---|---|

| ortho- (1-(2,2-Dimethylpropyl)-2-methoxybenzene) | Direct alkylation of anisole or reaction of 2-methoxybenzyl chloride with t-butyl-lithium. rsc.org | Friedel-Crafts alkylation, Reaction with organolithium reagents. | Mixture with the para-isomer in direct alkylation; availability of starting materials. |

| meta- (1-(2,2-Dimethylpropyl)-3-methoxybenzene) | Multi-step synthesis starting from a meta-directing group or nucleophilic aromatic substitution. researchgate.net | Nitration, Friedel-Crafts alkylation, reduction, diazotization, methoxylation. | Longer synthetic route; potentially lower overall yield. |

| para- (1-(2,2-Dimethylpropyl)-4-methoxybenzene) | Direct alkylation or acylation-reduction of anisole. | Friedel-Crafts reaction. | Potential for rearrangement with certain catalysts; separation from the ortho-isomer. |

Exploration of Variations in the Alkyl Side Chain (e.g., tert-Butyl, Neopentyl)

The structure of the alkyl side chain significantly influences the properties and reactivity of alkylanisoles. A comparative study of analogs with different alkyl groups, such as tert-butyl and neopentyl, provides valuable insights into steric and electronic effects.

The tert-butyl group is structurally similar to the neopentyl group, with the key difference being the point of attachment to the aromatic ring. In tert-butylanisole, the quaternary carbon is directly bonded to the ring, whereas in neopentylanisole, it is separated by a methylene (B1212753) (-CH₂-) group. This seemingly small difference has significant consequences for the molecule's conformation and reactivity. The direct attachment of the bulky tert-butyl group can lead to greater steric hindrance around the point of substitution.

The synthesis of tert-butylanisoles is often achieved through Friedel-Crafts alkylation of anisole with tert-butyl chloride or tert-butanol. As the methoxy group is an ortho, para-director, this reaction typically yields a mixture of ortho- and para-tert-butylanisole. nih.gov

The neopentyl group, being a primary alkyl group, is less prone to carbocation rearrangement during Friedel-Crafts alkylation compared to other primary alkyl halides that can rearrange to more stable secondary or tertiary carbocations. However, as mentioned earlier, the use of pivaloyl chloride can lead to the formation of the tert-butyl cation.

The difference in the alkyl side chain also affects the physical properties of the isomers. For instance, the boiling and melting points will vary due to differences in molecular symmetry and intermolecular forces. London dispersion forces, which are influenced by the surface area and polarizability of the molecule, play a significant role in these interactions. acs.orgacs.org

| Property | tert-Butylanisole | Neopentylanisole |

|---|---|---|

| Structure | Quaternary carbon directly attached to the aromatic ring. | Quaternary carbon separated from the aromatic ring by a methylene group. |

| Synthesis | Often via Friedel-Crafts alkylation with tert-butylating agents. nih.gov | Can be synthesized via reaction of benzyl halides with t-butyl-lithium. rsc.org |

| Steric Hindrance | Higher steric hindrance at the point of attachment. | Steric bulk is one carbon removed from the ring, allowing more conformational flexibility. |

| Reactivity | Steric hindrance can influence the accessibility of adjacent positions on the ring. | The methylene spacer may alter the electronic effect of the alkyl group on the ring. |

Modifications of the Aromatic Methoxy Group

Modification of the methoxy group in 1-(2,2-dimethylpropyl)-4-methoxybenzene opens up avenues for synthesizing a range of derivatives with altered properties. The most common modification is the demethylation of the methoxy group to yield the corresponding phenol (B47542), 4-(2,2-dimethylpropyl)phenol.

This demethylation can be achieved using various reagents. A common method involves the use of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). Alternatively, Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving ethers. More selective methods, such as using trimethylsilyl (B98337) iodide (TMSI), have also been developed. researchgate.net The resulting phenol is a valuable intermediate for further functionalization, for example, through esterification or etherification of the hydroxyl group.

The synthesis of other alkoxy derivatives can be accomplished through Williamson ether synthesis, where the corresponding phenoxide, generated from the phenol, is reacted with an alkyl halide. youtube.comyoutube.comyoutube.com This allows for the introduction of a variety of alkoxy groups, enabling a systematic study of how the size and nature of the alkoxy group influence the molecule's properties. For instance, increasing the chain length of the alkoxy group would be expected to increase the lipophilicity of the molecule.

The synthesis of anisole and its derivatives can also be achieved through the methylation of phenols using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. orgsyn.orgchemicalbook.com Vapor-phase alkylation of phenols with methanol over a solid acid catalyst is another method employed for anisole synthesis. researchgate.net

Synthesis of Bridged and Polycyclic Analogs

Incorporating the 1-(2,2-dimethylpropyl)-4-methoxybenzene scaffold into bridged and polycyclic systems leads to structurally complex molecules with unique three-dimensional architectures. These analogs are of interest for their potential applications in materials science and as molecular probes.

One class of bridged polycyclic analogs is the triptycenes. Triptycenes are rigid, three-bladed propeller-shaped molecules. The synthesis of triptycene (B166850) and its derivatives is typically achieved through the Diels-Alder reaction of an anthracene (B1667546) derivative with a benzyne (B1209423) equivalent. researchgate.netnih.govencyclopedia.pubacs.org For example, a neopentyl- and methoxy-substituted anthracene could react with benzyne to form a triptycene analog of the target compound. The rigid structure of triptycenes provides a well-defined platform for studying intramolecular interactions.

Another approach to creating polycyclic systems is through the synthesis of fused heterocyclic compounds, such as dibenzofurans. The synthesis of dibenzofurans can be achieved through various methods, including the acid-catalyzed cyclization of 2-methoxybiphenyls or the intramolecular coupling of 2,2'-dihydroxybiphenyls.

The synthesis of other heterocyclic analogs, such as thiophene-containing triptycene-like structures, has also been reported. cdnsciencepub.com These syntheses often involve Diels-Alder reactions followed by transformations to introduce the heteroatom.

Design and Synthesis of Functionalized Derivatives for Specific Chemical Probes

Functionalized derivatives of 1-(2,2-dimethylpropyl)-4-methoxybenzene can be designed as chemical probes for various applications, including molecular recognition and NMR studies. The neopentyl group can serve as a bulky, sterically demanding reporter group, while the aromatic ring and methoxy group can be modified to introduce specific functionalities.

For molecular recognition studies, the 1-(2,2-dimethylpropyl)-4-methoxybenzene scaffold can be incorporated into larger host molecules designed to bind specific guest molecules. researchgate.net The bulky neopentyl group can play a role in defining the shape and size of the binding cavity of the host molecule. The design of such receptors often relies on creating a pre-organized structure that complements the shape and electronic properties of the target guest. nih.gov

In the context of NMR spectroscopy, derivatives of 1-(2,2-dimethylpropyl)-4-methoxybenzene can be designed as probes to study molecular interactions. For example, the introduction of a fluorine atom onto the aromatic ring would allow for ¹⁹F NMR studies, which can be a sensitive technique for probing changes in the local environment of the probe molecule upon binding to a target.

The synthesis of these functionalized derivatives would involve standard organic transformations. For example, electrophilic aromatic substitution reactions such as nitration, halogenation, or acylation can be used to introduce functional groups onto the aromatic ring. The position of these functional groups would be directed by the existing methoxy and neopentyl substituents. Subsequent reactions could then be used to elaborate these functional groups into the desired probe moieties.

Advanced Materials and Catalysis Applications

Utilization of 1-(2,2-Dimethylpropyl)-4-methoxybenzene and its Derivatives as Monomers or Initiators in Polymer Science

The field of polymer science continually seeks novel monomers and initiators to create polymers with specific, predictable, and highly controlled properties. The derivatives of 1-(2,2-dimethylpropyl)-4-methoxybenzene are of significant interest in this regard, particularly in the realm of controlled radical polymerization.

Nitroxide-Mediated Polymerization (NMP) is a powerful reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The control over the polymerization process is achieved through the reversible trapping of the growing polymer chain by a stable nitroxide radical.

A key development in NMP has been the creation of second-generation nitroxides that can control the polymerization of a wider range of monomers beyond styrenics, including acrylates and acrylamides. One of the most successful of these is N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide, commercially known as SG1. This nitroxide is a derivative containing the characteristic 2,2-dimethylpropyl (neopentyl) group. The corresponding alkoxyamine initiator, which incorporates the SG1 nitroxide, is known as BlocBuilder®.

The bulky 2,2-dimethylpropyl substituent on the nitroxide is crucial for its effectiveness. This steric hindrance weakens the C-O bond in the dormant alkoxyamine species, allowing for a lower activation temperature and a faster rate of reversible cleavage. This, in turn, provides better control over the polymerization of monomers like acrylates. While the direct synthesis of SG1 from 1-(2,2-dimethylpropyl)-4-methoxybenzene is not the standard route, the presence and importance of the 2,2-dimethylpropyl moiety in this widely used NMP mediator highlights the utility of this structural unit in designing advanced polymerization controllers.

Table 1: Comparison of Selected Nitroxides Used in NMP

| Nitroxide | Abbreviation | Monomers Controlled | Typical Polymerization Temperature | Key Structural Feature |

|---|---|---|---|---|

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | Styrenes, Dienes | > 120 °C | Cyclic, sterically hindered amine |

| N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide | SG1 | Styrenes, Acrylates, Dienes, Acrylamides | 90-120 °C | Acyclic, with bulky 2,2-dimethylpropyl group |

| N-tert-butyl-N-isopropylphenyl-nitroxide | TIPNO | Styrenes, Acrylates, Acrylamides | 90-120 °C | Acyclic, with α-hydrogen |

The architecture of a polymer—its shape, size, and the arrangement of its monomer units—dictates its macroscopic properties. The use of functional monomers derived from substituted benzenes allows for the creation of specialty polymers with tailored characteristics. For instance, monomers derived from lignin, such as 2-methoxy-4-vinylphenol, have been used to produce both thermoplastics and thermoset polymers. mdpi.comresearchgate.net

Following this principle, 1-(2,2-dimethylpropyl)-4-methoxybenzene could serve as a precursor to novel monomers. For example, the introduction of a polymerizable group (like a vinyl or acryloyl moiety) onto the aromatic ring would yield a monomer with a bulky, non-polar neopentyl group and a polar methoxy (B1213986) group. The incorporation of such a monomer into a polymer backbone could significantly influence the polymer's properties:

Glass Transition Temperature (Tg): The rigid and bulky neopentyl group would likely increase the Tg, leading to materials with higher thermal stability.

Solubility and Morphology: The interplay between the hydrophobic neopentyl group and the more hydrophilic methoxy group could be exploited to control the self-assembly of block copolymers in solution, leading to the formation of micelles, vesicles, or other ordered nanostructures.

Mechanical Properties: The bulky side chains could affect chain packing and entanglement, potentially leading to materials with unique mechanical properties, such as increased toughness or altered elasticity.

While specific polymers derived from 1-(2,2-dimethylpropyl)-4-methoxybenzene are not yet prominent in the literature, the principles of polymer design strongly suggest its potential as a precursor for creating polymers with tunable architectures and properties.

Role as Precursors or Intermediates in the Synthesis of Functional Organic Materials

Functional organic materials are at the heart of many modern technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of these materials often relies on the use of specialized molecular building blocks. Aromatic compounds with varied substitution patterns are particularly important in this context.

1-(2,2-Dimethylpropyl)-4-methoxybenzene can be considered a valuable intermediate for the synthesis of more complex functional molecules. researchgate.net The methoxy group can be readily converted into a hydroxyl group, which can then serve as a handle for further chemical transformations through Williamson ether synthesis or esterification. researchgate.net The aromatic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of other functional groups.

For example, triphenylamine-based polyamides with methoxy-substituted anisole (B1667542) groups have been synthesized for electrochromic applications. acs.org The position of the methoxy group was found to significantly influence the electronic properties and stability of the resulting polymers. acs.org This demonstrates how a substituted anisole unit can be a critical component in the design of functional materials. The presence of the neopentyl group in 1-(2,2-dimethylpropyl)-4-methoxybenzene would be expected to enhance the solubility of any resulting materials in organic solvents, which is a crucial factor for their processability into thin films for electronic devices.

Applications in Green Catalysis and Sustainable Chemical Processes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com One of the twelve principles of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. youtube.com Another key aspect is the use of greener, more environmentally benign solvents.

In this context, anisole (methoxybenzene) itself is considered a green solvent, as it is derived from renewable resources (lignin) and has a more favorable environmental profile than many halogenated or petrochemically derived solvents. Following this, 1-(2,2-dimethylpropyl)-4-methoxybenzene, as a substituted anisole, could also be explored as a green solvent for certain applications, particularly where its higher boiling point and different polarity might be advantageous.

Furthermore, derivatives of 1-(2,2-dimethylpropyl)-4-methoxybenzene could find applications as ligands for metal catalysts used in green chemistry. The synthesis of quinazolinone derivatives, for instance, has been achieved using an acid-functionalized magnetic silica (B1680970) heterogeneous catalyst in water, showcasing a green chemistry approach. nih.gov The development of new ligands and catalysts is central to expanding the scope of such environmentally friendly reactions. The electronic and steric properties of ligands derived from 1-(2,2-dimethylpropyl)-4-methoxybenzene could be tuned to enhance the activity and selectivity of metal catalysts in various organic transformations. For example, nitronyl nitroxide radicals have been used to modify multi-walled carbon nanotubes to create catalysts for oxidative desulfurization of fuel. mdpi.com

Development of Novel Analytical Probes and Reagents